N-(2-((2'-Benzhydryl-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)ethanethioamide
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Overview
Description
N-(2-((2’-Benzhydryl-1H,1’H-[3,3’-biindol]-2-yl)methyl)phenyl)ethanethioamide: is a complex organic compound that features a unique structure combining benzhydryl and biindole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((2’-Benzhydryl-1H,1’H-[3,3’-biindol]-2-yl)methyl)phenyl)ethanethioamide typically involves multi-step organic reactions. The initial step often includes the formation of the biindole core, which can be achieved through Fischer indole synthesis. This involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . The benzhydryl group is then introduced via a nucleophilic substitution reaction, where a benzhydryl halide reacts with the biindole intermediate . Finally, the ethanethioamide group is attached through a condensation reaction with ethanethioamide chloride under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and benzhydryl moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed on the ethanethioamide group using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. Typical reagents include halogens and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Conversion to the corresponding amine.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology: In biological research, this compound can be used as a probe to study the interactions of indole derivatives with biological macromolecules. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine: Potential applications in medicinal chemistry include the development of new therapeutic agents. The biindole core is known for its biological activity, and modifications of this structure could lead to new drugs.
Industry: In the industrial sector, the compound could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-((2’-Benzhydryl-1H,1’H-[3,3’-biindol]-2-yl)methyl)phenyl)ethanethioamide involves its interaction with various molecular targets. The indole moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The benzhydryl group may enhance the compound’s binding affinity to its targets through hydrophobic interactions. The ethanethioamide group can form hydrogen bonds, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Diphenylmethane derivatives: These compounds share the benzhydryl group but lack the biindole structure.
Indole derivatives: Compounds like tryptophan and serotonin share the indole core but differ in their substituents.
Benzimidazole derivatives: These compounds have a similar bicyclic structure but differ in their functional groups.
Uniqueness: The uniqueness of N-(2-((2’-Benzhydryl-1H,1’H-[3,3’-biindol]-2-yl)methyl)phenyl)ethanethioamide lies in its combination of the benzhydryl and biindole moieties, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C38H31N3S |
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Molecular Weight |
561.7 g/mol |
IUPAC Name |
N-[2-[[3-(2-benzhydryl-1H-indol-3-yl)-1H-indol-2-yl]methyl]phenyl]ethanethioamide |
InChI |
InChI=1S/C38H31N3S/c1-25(42)39-31-21-11-8-18-28(31)24-34-36(29-19-9-12-22-32(29)40-34)37-30-20-10-13-23-33(30)41-38(37)35(26-14-4-2-5-15-26)27-16-6-3-7-17-27/h2-23,35,40-41H,24H2,1H3,(H,39,42) |
InChI Key |
SZQCBJHHTCMJNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=S)NC1=CC=CC=C1CC2=C(C3=CC=CC=C3N2)C4=C(NC5=CC=CC=C54)C(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
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